1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol
Description
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-3-ylethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-7,12H,1H3 |
InChI Key |
RCBIIYKMZILLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CN2N=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol and related compounds:
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| This compound | Pyrazolo[1,5-a]pyridine | -OH (ethanol at C3) | ~190.23* | High polarity, potential CNS activity | [13], [7] |
| Ibudilast | Pyrazolo[1,5-a]pyridine | -COCH(CH3)2 (isobutyryl at C3) | 230.31 | Anti-inflammatory, asthma treatment | [9], [19] |
| (E)-Ethyl-3-(pyrazolo[1,5-a]pyridin-3-yl)acrylate | Pyrazolo[1,5-a]pyridine | -CH2CH2COOEt (acrylate ester at C3) | 229.27 | Intermediate for drug synthesis | [7] |
| Pir-8-18 (Pyrazolo[1,5-a]pyrimidine) | Pyrazolo[1,5-a]pyrimidine | -NH2, -CF3O, phenyl groups | 431.3 | Aryl hydrocarbon receptor modulation | [10] |
| 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone | Pyrazolo[1,5-b]pyridazine | -COCH3 (ethanone at C3), -OCH3 at C6 | 191.19 | Photophysical applications | [14] |
| Ethyl (1,3-diphenyl-...pyrimidin-5-yl)acetate | Pyrazolo-triazolo-pyrimidine | -CH2COOEt (ester), diphenyl substituents | 387.44 | Xanthine oxidase inhibition | [8] |
*Calculated based on molecular formula C9H10N2O.
Key Observations:
- Core Heterocycle : Pyrazolo[1,5-a]pyridine derivatives (e.g., Ibudilast) are distinct from pyrazolo[1,5-a]pyrimidines (Pir-8-18) or pyrazolo[1,5-b]pyridazines () in ring fusion and electronic properties.
- Functional Groups: The ethanol group in the target compound contrasts with ketones (Ibudilast), esters (), or amines (), affecting solubility and hydrogen-bonding capacity.
Physicochemical Properties
- Solubility: The ethanol group in this compound enhances hydrophilicity compared to Ibudilast (freely soluble in ethanol but poorly in water) . Esters (e.g., ) and ketones () exhibit lower polarity.
- Synthetic Accessibility: Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclocondensation of enaminones with hydrazines or via diazo-coupling reactions . For example, (E)-Ethyl-3-(pyrazolo[1,5-a]pyridin-3-yl)acrylate is prepared from pyrazolo[1,5-a]pyridine-3-carbaldehyde .
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the enol form of the β-dicarbonyl compound on the N-amino-2-iminopyridine, forming an intermediate adduct. Oxidative dehydrogenation under an oxygen atmosphere facilitates cyclization to yield the pyrazolo[1,5-a]pyridine core. Subsequent reduction of a ketone group at position 3 (introduced via the β-dicarbonyl reagent) generates the ethanol moiety.
Key Conditions
Optimization Data
The table below illustrates the impact of acetic acid equivalents and atmosphere on cyclization efficiency for a model pyrazolo[1,5-a]pyridine derivative:
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Ar | 6 |
Data adapted from demonstrates that oxygen atmosphere and excess acetic acid critically enhance yields by promoting oxidative dehydrogenation.
Post-Synthetic Reduction of 3-Acetylpyrazolo[1,5-a]pyridine
A two-step approach involves synthesizing 1-(pyrazolo[1,5-a]pyridin-3-yl)ethanone followed by ketone reduction. This method offers modularity in introducing substituents.
Step 1: Acylation at Position 3
Ethyl acetoacetate serves as the β-dicarbonyl component, introducing an acetyl group during cyclocondensation. The general procedure from achieves 72–74% yield for 3-acetyl derivatives using DMF or acetic acid as co-solvents.
Step 2: Borohydride Reduction
The acetyl group is reduced to ethanol using sodium borohydride (NaBH₄) in methanol:
Procedure
- Dissolve 3-acetylpyrazolo[1,5-a]pyridine (1 mmol) in MeOH (10 mL)
- Add NaBH₄ (2 mmol) portionwise at 0°C
- Stir for 4 h at room temperature
- Quench with H₂O, extract with EtOAc, and purify by column chromatography
Yield: 85–92%
Palladium-Catalyzed Coupling Reactions
For advanced derivatives, Suzuki-Miyaura cross-coupling introduces aryl groups before or after ethanol moiety installation. A representative protocol from employs:
Reaction Setup
- Substrate: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
- Boronic Acid: Phenylboronic acid
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C
- Yield: 89%
Post-coupling reduction of a 3-keto intermediate (as in Section 2.2) completes the synthesis.
Diazotization of aminopyrazolo[1,5-a]pyridines enables hydroxyl group introduction. A method adapted from involves:
Diazonium Salt Formation
- Treat 3-aminopyrazolo[1,5-a]pyridine (1 mmol) with NaNO₂ (1.2 mmol) in HCl at 0–5°C
- React with H₂O under controlled pH to yield 3-hydroxypyrazolo[1,5-a]pyridine
Ethanol Group Installation
Hydroxyl groups are converted to ethanol via Mitsunobu reaction:
Comparative Analysis of Methods
The table below evaluates four primary synthetic routes:
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 1 | 74–94 | Atom-economical | Requires O₂ atmosphere |
| Post-synthetic reduction | 2 | 63–86 | Modular functionalization | Additional purification steps |
| Suzuki coupling | 3 | 55–70 | Diverse aryl substitutions | Pd catalyst cost |
| Diazonium route | 2 | 60–78 | Direct hydroxyl access | Low-temperature requirements |
Reaction Optimization Strategies
Solvent Effects
Ethanol-acetic acid mixtures (6:1 v/v) maximize cyclocondensation efficiency by stabilizing intermediates through hydrogen bonding. Polar aprotic solvents like DMF decrease yields due to side reactions.
Catalyst Screening
While Pd(OAc)₂ is standard, Cu(OAc)₂ (20 mol%) in DMSO at 120°C improves yields to 82% for electron-deficient substrates.
Temperature Control
Maintaining 130°C during cyclocondensation prevents premature precipitation while accelerating oxidative steps. Lower temperatures (80–100°C) favor selectivity in reduction reactions.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors for cyclocondensation steps, achieving:
Environmental impact assessments favor the cyclocondensation route (PMI 23) over multi-step sequences (PMI 45–68).
Q & A
Q. What are the common synthetic routes for 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as condensation of pyrazolo[1,5-a]pyridine precursors with ethanol derivatives. For example, analogous pyrazolo-pyrimidine compounds are synthesized via refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid, followed by purification using ethanol/chloroform mixtures . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance reaction rates.
- Temperature control : Reflux conditions (e.g., 4–6 hours) balance yield and side-product formation.
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization improves purity .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Key methods include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ analysis with <0.001 Da error) .
- Elemental analysis : Validates C, H, N composition (e.g., C: 61.65%, H: 4.38%, N: 27.65% for pyrazolo-pyrazine derivatives) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions on the pyrazolo-pyridine core.
- TLC : Used to track intermediates and assess purity during synthesis .
Q. How can researchers assess the biological activity of this compound in vitro?
Standard protocols involve:
- Enzyme inhibition assays : Target enzymes (e.g., kinases) are incubated with the compound to measure IC50 values.
- Cell viability assays : Use MTT/XTT to evaluate cytotoxicity in cancer or normal cell lines.
- Structural guidance : Substituents like the pyridin-2-yl group in related compounds influence binding affinity and selectivity .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
Contradictions often arise from methodological variability. Strategies include:
- Standardizing assays : Control variables like cell line origin, incubation time, and solvent concentration.
- Theoretical reassessment : Link discrepancies to structural modifications (e.g., methyl vs. propyl substituents altering steric effects) .
- Meta-analysis : Compare datasets using frameworks like the "embedded experimental design," which integrates quantitative and qualitative data .
Q. What experimental designs are effective for exploring structure-activity relationships (SAR) of pyrazolo-pyridine derivatives?
- Between-subjects design : Test derivatives with incremental substituent changes (e.g., phenyl vs. pyridyl groups) in separate biological assays .
- Computational pre-screening : Use DFT or molecular docking to prioritize substituents for synthesis.
- Dose-response studies : Vary concentrations to establish EC50/IC50 trends, correlating substituent hydrophobicity with activity .
Q. How can theoretical frameworks guide research on this compound’s mechanism of action?
Q. What strategies improve regioselective functionalization at position 3 of the pyrazolo-pyridine core?
- Catalytic control : Transition metals (e.g., Pd) direct cross-coupling reactions to the desired position .
- Protecting groups : Temporarily block reactive sites (e.g., ethanol hydroxyl) during synthesis .
- Solvent effects : Polar solvents stabilize transition states for regioselective bond formation .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular dynamics (MD) : Simulate solvent interactions and transition states for proposed reaction pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
